molecular formula C7H12O2 B13815533 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone

1-[(2S,5S)-5-methyloxolan-2-yl]ethanone

Cat. No.: B13815533
M. Wt: 128.17 g/mol
InChI Key: LFPDZOOVHJRODT-FSPLSTOPSA-N
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Description

1-[(2S,5S)-5-Methyloxolan-2-yl]ethanone is a chiral ketone featuring a methyl-substituted oxolane (tetrahydrofuran) ring. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The compound’s stereochemistry at positions 2 and 5 of the oxolane ring ((2S,5S)) confers distinct physicochemical properties, including solubility, melting point, and reactivity.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-[(2S,5S)-5-methyloxolan-2-yl]ethanone

InChI

InChI=1S/C7H12O2/c1-5-3-4-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1

InChI Key

LFPDZOOVHJRODT-FSPLSTOPSA-N

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)C

Canonical SMILES

CC1CCC(O1)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone can be achieved through several synthetic routes. One common method involves the condensation of ethyl pyruvate and lactic acid under acidic conditions. This reaction typically requires azeotropic water removal to drive the reaction to completion . Industrial production methods may involve similar condensation reactions, optimized for large-scale production.

Chemical Reactions Analysis

1-[(2S,5S)-5-methyloxolan-2-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its therapeutic potential, while in industry, it might be used in the production of various materials .

Mechanism of Action

The mechanism of action of 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use. For example, in a biological setting, it might interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Oxolane Derivatives

cis-Arbusculone (1-[(2R,5S)-5-Methyl-5-vinyltetrahydrofuran-2-yl]ethanone)
  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • Structure : Features a 5-methyl-5-vinyl-substituted oxolane ring.
  • Key Differences : The vinyl group at position 5 introduces steric hindrance and increases hydrophobicity compared to the target compound. This substitution likely elevates its boiling point and alters reactivity in ring-opening reactions .
Property 1-[(2S,5S)-5-Methyloxolan-2-yl]ethanone cis-Arbusculone
Molecular Formula C₇H₁₂O₂ C₉H₁₄O₂
Molecular Weight 128.17 g/mol 154.21 g/mol
Substituents 5-Methyl oxolane 5-Methyl-5-vinyl oxolane
Stereochemistry (2S,5S) (2R,5S)

Aromatic Ethanone Derivatives

Compounds such as 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6) and 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7) share the ethanone core but differ in substituents:

  • Key Differences: Aromatic vs. Aliphatic Rings: Aromatic derivatives exhibit higher melting points due to planar structures and π-π stacking (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 97–98°C) . Polarity: Hydroxy and methoxy groups enhance water solubility in aromatic derivatives, whereas the target compound’s aliphatic oxolane ring reduces polarity .
Compound Name Molecular Formula Molecular Weight Melting Point Key Substituents
This compound C₇H₁₂O₂ 128.17 g/mol Not reported 5-Methyl oxolane
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 g/mol 97–98°C Cl, OH, OMe (aromatic)
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone C₁₅H₁₄O₃ 242.27 g/mol Not reported OMe, Ph (aromatic)

Heterocyclic Ethanone Derivatives

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 156.20 g/mol
Property This compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Heteroatoms Oxygen (oxolane) Nitrogen, sulfur (thiazole)
Bioactivity Not reported Potential pesticidal activity
Solubility Lower polarity Higher polarity due to NH₂ and S

Glycosylated Ethanones

Androsin (4-Acetyl-2-methoxyphenyl β-D-glucoside)
  • Molecular Formula : C₁₅H₂₀O₈
  • Molecular Weight : 328.32 g/mol
  • Key Differences : The glucosyl moiety drastically increases molecular weight and hydrophilicity, making androsin water-soluble and biologically active (e.g., anti-inflammatory properties) .

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